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Compound of Interest

Compound Name:
1-(2-phenoxyethyl)-1H-indole-2,3-

dione

Cat. No.: B345637 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental crystallographic data for 1-(2-phenoxyethyl)-1H-indole-2,3-
dione is not publicly available. This guide presents the crystal structure of a closely related

analogue, 2-(2-hydroxyethyl)isoindoline-1,3-dione, to provide representative structural insights.

A generalized synthesis protocol for the target compound is described based on established

methods for N-alkylation of isatins.

Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic

compounds with a broad spectrum of biological activities, including anticancer, antiviral, and

anti-inflammatory properties.[1][2] The synthetic versatility of the isatin scaffold allows for

substitutions at the N-1, C-5, and C-7 positions, leading to a diverse array of analogues with

modulated pharmacological profiles.[1] This guide focuses on the structural characteristics and

synthesis of N-substituted isatins, with a specific interest in 1-(2-phenoxyethyl)-1H-indole-2,3-
dione.

Crystal Structure Analysis
As a proxy for the title compound, the crystal structure of 2-(2-hydroxyethyl)isoindoline-1,3-

dione provides valuable information regarding the conformation of the N-substituted ethyl group

relative to the heterocyclic core. The phthalimide unit in this analogue is essentially planar, with
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the hydroxyethyl substituent adopting a coiled conformation.[3] This is evidenced by the N—C

—C—O torsion angle of -65.3 (3)°.[3] In the crystal structure, intermolecular O—H⋯O

hydrogen bonds are key interactions, linking molecules into one-dimensional chains.[3]

Crystallographic Data for 2-(2-hydroxyethyl)isoindoline-
1,3-dione
The following tables summarize the key crystallographic data for 2-(2-hydroxyethyl)isoindoline-

1,3-dione.[3]

Table 1: Crystal Data and Structure Refinement Details[3]
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Parameter Value

Empirical formula C₁₀H₉NO₃

Formula weight 191.18

Temperature 294 K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/n

Unit cell dimensions

a 10.155 (4) Å

b 7.888 (3) Å

c 11.037 (4) Å

α 90°

β 104.734 (6)°

γ 90°

Volume 855.3 (6) Å³

Z 4

Density (calculated) 1.483 Mg/m³

Absorption coefficient 0.115 mm⁻¹

F(000) 400

Crystal size 0.30 x 0.24 x 0.10 mm

Theta range for data collection 2.4 to 25.0°

Reflections collected 3550

Independent reflections 1566 [R(int) = 0.041]

Completeness to theta = 25.0° 99.9 %
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1566 / 0 / 128

Goodness-of-fit on F² 1.045

Final R indices [I>2sigma(I)] R1 = 0.043, wR2 = 0.112

R indices (all data) R1 = 0.079, wR2 = 0.129

Experimental Protocols
General Synthesis of N-Substituted Isatins
N-alkylation of isatin is a common method for the synthesis of 1-substituted derivatives.[4] A

general and efficient procedure involves the reaction of isatin with an appropriate alkyl halide in

the presence of a base and a polar apathetic solvent.[4][5]

Materials:

Isatin

2-Phenoxyethyl bromide (or a suitable phenoxyethylating agent)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Ethyl acetate

Water

Anhydrous sodium sulfate

Procedure:

To a flask containing a magnetic stirring bar, add isatin (1 equivalent) and potassium

carbonate (1.3 equivalents) in dimethylformamide.
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Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation

of the isatin anion.

Add 2-phenoxyethyl bromide (1.1 equivalents) to the reaction mixture.

Heat the reaction mixture to 80°C and continue stirring for 12 hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature

and dilute with water.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 1-(2-
phenoxyethyl)-1H-indole-2,3-dione.

Visualization of Experimental Workflow and
Signaling Pathways
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted isatins.
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Synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione

Reactants
(Isatin, 2-Phenoxyethyl bromide, K2CO3, DMF)
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Product
(1-(2-phenoxyethyl)-1H-indole-2,3-dione)

Final Product
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Caption: General workflow for the synthesis of 1-(2-phenoxyethyl)-1H-indole-2,3-dione.

Potential Signaling Pathway Modulation by Isatin
Derivatives
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Isatin derivatives have been shown to interact with various biological targets, including protein

kinases, which are crucial components of cellular signaling pathways implicated in cancer and

inflammation.[6][7] One such target is the Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 signaling is a validated

strategy in cancer therapy.

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a

potential target for isatin derivatives.
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Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by isatin derivatives.
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Conclusion
While the specific crystal structure of 1-(2-phenoxyethyl)-1H-indole-2,3-dione remains to be

determined, analysis of a structurally related compound provides valuable insights into its likely

conformation. The synthesis of this and other N-substituted isatins can be readily achieved

through established N-alkylation protocols. The diverse biological activities of isatin derivatives,

particularly their potential to modulate key signaling pathways such as VEGFR-2, underscore

their importance as a scaffold for the development of novel therapeutic agents. Further

research into the precise molecular interactions of these compounds with their biological

targets will be crucial for the rational design of more potent and selective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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